Boc-D-leucine
Overview
Description
Boc-D-Leucine, also known as Boc-D-Leu-OH, is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .
Synthesis Analysis
Boc-Leu-OH (Boc-L-leucine) has been used in the synthesis of a potent cytotoxin, PM-94128 . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries and also to synthesize peptide models to study structure-activity relationships .Molecular Structure Analysis
The molecular formula of Boc-D-Leucine is C11H21NO4 . The molecular weight is 231.29 g/mol . The IUPAC name is (2 R )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .Physical And Chemical Properties Analysis
Boc-D-Leucine has a molecular weight of 231.29 g/mol . The InChI is InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3, (H,12,15) (H,13,14)/t8-/m1/s1 .Scientific Research Applications
General Use of Boc-D-Leucine
Boc-D-Leucine, also known as N-Boc-D-leucine hydrate, is a type of organic compound . It’s often used in scientific research, particularly in the field of chemistry . It’s typically available in the form of white crystals or powder .
Application in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis
- Summary of the Application: Boc-D-Leucine is used as a building block in solid phase peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are crucial in biological processes and are often used in research and drug development .
- Methods of Application or Experimental Procedures: In solid phase peptide synthesis, the amino acid (in this case, Boc-D-Leucine) is attached to a solid support. The protective Boc group is then removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
- Results or Outcomes: The result of this process is the synthesis of a peptide with a specific sequence of amino acids. The exact outcomes can vary depending on the specific peptide being synthesized .
Application in Muscle Protein Synthesis
- Specific Scientific Field: Nutrition and Metabolism
- Summary of the Application: Leucine, an essential amino acid, is known to stimulate muscle protein synthesis and is often used as a dietary supplement . This is particularly important for elderly individuals, as muscle mass tends to decrease with age .
- Methods of Application or Experimental Procedures: Leucine supplementation is typically administered orally. The exact dosage can vary depending on the individual’s body weight and dietary needs .
Application in Animal Growth and Development
- Specific Scientific Field: Animal Physiology
- Summary of the Application: Leucine plays a crucial role in regulating animal growth and development . It has been shown to promote muscle growth and metabolic health in animals .
- Methods of Application or Experimental Procedures: Leucine is typically administered to animals through their diet. The exact dosage can vary depending on the species and the specific research goals .
- Results or Outcomes: Studies have shown that leucine can stimulate protein synthesis by activating the mTORC1 signaling pathway . It has also been found to benefit lipid metabolism and insulin sensitivity .
Application in Glycemic Control
- Specific Scientific Field: Nutrition and Metabolism
- Summary of the Application: Leucine has been found to play a role in enhancing glycemic control . This is particularly important for individuals with metabolic disorders such as diabetes .
- Methods of Application or Experimental Procedures: Leucine supplementation is typically administered orally. The exact dosage can vary depending on the individual’s dietary needs and the specific goals of the research .
Application in Weight Loss
- Specific Scientific Field: Nutrition and Metabolism
- Summary of the Application: Leucine has been used in various clinical situations to maintain muscle mass during weight loss . This is particularly important for individuals who are trying to lose weight without losing muscle mass .
- Methods of Application or Experimental Procedures: Leucine is typically administered through dietary supplements. The exact dosage can vary depending on the individual’s body weight and dietary needs .
Safety And Hazards
Future Directions
There is interest in developing polymyxin analogues with an improved therapeutic index . Boc-D-Leucine could potentially be used in the development of these analogues. Additionally, Boc-D-Leucine has been used in the synthesis of helical copolymer libraries, which have potential applications in various fields .
properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308165 | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-leucine | |
CAS RN |
16937-99-8 | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16937-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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